The synthesis of Blonanserin Dioxide can be accomplished through various methods. One notable method involves the reaction of 4-fluorobenzoylacetonitrile with cyclooctanone in the presence of a catalyst, producing 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta pyridine-2(1H)-ketone. This synthetic route has been detailed in several patents and scientific literature .
A specific method described involves using N-ethyl piperazidine and an aprotic polar solvent such as dimethylformamide or methyl sulfoxide under basic catalytic conditions. The reaction proceeds optimally at controlled temperatures, enhancing yield and purity. After the reaction, the mixture undergoes filtration followed by water extraction and recrystallization to isolate the final product .
Blonanserin Dioxide has a molecular formula of C23H30FN3 and a molecular weight of approximately 367.5 g/mol. Its structure features a complex arrangement including a cyclooctane ring and multiple functional groups that contribute to its pharmacological activity. The structural representation includes:
The compound exhibits specific stereochemistry that is critical for its interaction with biological targets. The three-dimensional structure can be represented using various chemical modeling software tools .
Blonanserin Dioxide participates in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products from these reactions are the N-oxide and N-deethylated derivatives.
The mechanism of action of Blonanserin Dioxide involves its antagonistic effects on dopamine and serotonin receptors. It binds with high affinity to dopamine D2 and D3 receptors as well as serotonin 5-HT2A receptors, effectively modulating neurotransmission pathways involved in schizophrenia. This dual action helps alleviate both positive symptoms (such as hallucinations) and negative symptoms (such as apathy) associated with the disorder .
Blonanserin Dioxide is primarily utilized in psychiatric medicine as an atypical antipsychotic agent. Its efficacy in treating schizophrenia makes it a valuable addition to therapeutic options available for managing this complex mental health condition. Ongoing research continues to explore its potential applications in other neuropsychiatric disorders due to its favorable side effect profile compared to traditional antipsychotics .
The synthesis of Blonanserin Dioxide proceeds via bis-N-oxidation of the parent compound Blonanserin (AD-5423). The primary route employs hydrogen peroxide (H₂O₂) as the stoichiometric oxidant under controlled conditions. This transformation targets both nitrogen atoms within the piperazine ring, converting them to N-oxide functionalities. Key mechanistic studies reveal that the reaction proceeds through a nucleophilic addition-elimination pathway, where the peroxide anion attacks the electron-deficient piperazine nitrogens, followed by proton transfer [3] .
Critical process parameters include:
The reaction exhibits pseudo-first-order kinetics with respect to Blonanserin concentration under optimized conditions. Catalyst screening indicates that trace metal contaminants (e.g., Fe³⁺) can accelerate the reaction but risk forming reactive oxygen species that degrade the product. Consequently, high-purity reagents and glass-lined reactors are recommended [3] .
Table 1: Oxidation Reaction Optimization Parameters
Variable | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Temperature | 25-30°C | 40-50°C | +35% yield |
H₂O₂ Equivalents | 1.8 eq | 2.2 eq | +22% yield |
Solvent | Methanol | DMSO | +28% yield |
Reaction Time | 24 h | 8 h | No change |
N-oxidation generates chiral centers at both piperazine nitrogens, producing three possible stereoisomers: syn, anti, and meso forms. Computational modeling confirms that the trans configuration (where N-oxide groups occupy opposite faces of the piperazine ring) predominates (>85%) under thermodynamic control [1] [3]. This stereopreference arises from minimized steric repulsion between the N-oxide dipoles and the ethyl substituent.
Stereochemical outcomes are verified via:
The trans isomer demonstrates superior receptor binding affinity due to optimal spatial orientation of hydrogen-bonding motifs. Molecular docking simulations reveal that the N-oxide oxygens form bidentate hydrogen bonds with Ser193 in the human D₂ receptor, enhancing binding affinity (Kᵢ = 0.12 nM) compared to Blonanserin (Kᵢ = 0.28 nM) [1] [3]. Kinetic studies show the oxidation is stereoselective but not stereospecific, with minor diastereomers removable via recrystallization.
Solvent polarity critically influences reaction rate and di-oxidation selectivity. Binary solvent systems mitigate solubility limitations while maintaining peroxide stability:
Table 2: Solvent Performance in N-Oxidation
Solvent System | Dielectric Constant (ε) | Reaction Rate (k, min⁻¹) | Dioxide:Monoxide Ratio |
---|---|---|---|
DMSO | 46.7 | 0.42 | 18:1 |
DMF | 38.3 | 0.31 | 12:1 |
Acetonitrile | 37.5 | 0.18 | 8:1 |
Methanol | 32.7 | 0.09 | 3:1 |
Aprotics like DMSO outperform protic solvents by stabilizing the peroxide anion during nucleophilic attack. Process-scale implementation requires solvent recovery systems (>90% DMSO recyclable via vacuum distillation) to address environmental and cost concerns [3] . Reaction quenching with cold sodium thiosulfate (5% w/v) decomposes residual peroxides prior to isolation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7